1-(2-fluoro-5-benzofuranyl)Ethanone
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Overview
Description
1-(2-Fluoro-5-benzofuranyl)Ethanone is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered attention in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-5-benzofuranyl)Ethanone typically involves the reaction of 2-fluorobenzofuran with ethanone under specific conditions. One common method includes the use of electrophilic aromatic substitution reactions, where the benzofuran ring undergoes substitution with ethanone in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves multi-step synthesis, starting from readily available precursors like 2-fluorobenzofuran and ethanone. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-benzofuranyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Catalysts like AlCl3 or FeCl3 are used for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Fluoro-5-benzofuranyl)Ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-5-benzofuranyl)Ethanone involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, its anti-tumor activity may involve the inhibition of specific kinases or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
2-Acetylbenzofuran: Another benzofuran derivative with similar chemical properties.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: A compound with a similar ethanone group but different substituents on the benzofuran ring.
Uniqueness: 1-(2-Fluoro-5-benzofuranyl)Ethanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other benzofuran derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and diverse reactivity make it a valuable tool for scientists and researchers exploring new therapeutic agents and specialty chemicals.
Properties
Molecular Formula |
C10H7FO2 |
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Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(2-fluoro-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C10H7FO2/c1-6(12)7-2-3-9-8(4-7)5-10(11)13-9/h2-5H,1H3 |
InChI Key |
MXGJJPPXIHPJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=C2)F |
Origin of Product |
United States |
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